molecular formula C13H19ClN2O2 B8271240 Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate CAS No. 1047630-73-8

Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate

Cat. No. B8271240
CAS RN: 1047630-73-8
M. Wt: 270.75 g/mol
InChI Key: GGNWWMBJWTXGPQ-UHFFFAOYSA-N
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Description

“Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate” is an organic compound. It is a type of carbamate ester . It is also known as “N-Boc-4,7,10-trioxa-1,13-tridecanediamine” in Chinese .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl (substituted benzamido)phenylcarbamate derivatives, involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular formula of “Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate” is C13H19ClN2O2 . The structures of similar compounds were characterized spectroscopically .

Future Directions

“Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate” can be used as an intermediate in organic synthesis . As research progresses, it may find more applications in the synthesis of complex molecules.

properties

CAS RN

1047630-73-8

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(3-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)

InChI Key

GGNWWMBJWTXGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [2-(3-chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethy]-carbamic acid tert-butyl ester (2.5 g, 6.2 mmol) in THF (10 mL) and methanol (10 mL) was added hydrazine hydrate (3.1 g, 62 mmol). The mixture was heated a 55° C. for 1 hour. Then it was concentrated to dryness, dissolved in H2O (5 mL) and extracted with ethyl acetate (50 mL). The organic mixture was concentrated and purified by column chromatography (methanol:dichloromethane, 1:100) to afford [2-amino-2-(3-chloro-phenyl)-ethyl]-carbamic acid tert-butyl ester. (Yield 1.325 g, 79%). LC-MS: [M+H]+ 271.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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